molecular formula C10H12O3 B1656687 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde CAS No. 53711-21-0

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde

Cat. No.: B1656687
CAS No.: 53711-21-0
M. Wt: 180.2 g/mol
InChI Key: PAWLKOOZXUMOIB-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Addition Catalysis

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde has been studied in the context of asymmetric addition reactions. Chiral (salen)TiCl2 complexes, derived from similar benzaldehydes, were used to induce the asymmetric addition of trimethylsilyl cyanide to aldehydes, producing trimethylsilyl ethers of cyanohydrins with high enantiomeric excess. This demonstrates the potential role of related benzaldehydes in asymmetric catalysis (Belokon’ et al., 1999).

Electrocatalytic Activity

Dihydroxybenzaldehyde (DHB) isomers, including 2,5-DHB, can be electrodeposited onto electrodes, exhibiting catalytic activity in the electrooxidation of NADH. This property can be utilized in the development of biosensors based on coupled dehydrogenase enzymatic activities (Pariente et al., 1996).

Synthetic Applications

Research has also focused on the synthesis of derivatives of this compound. For instance, the synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene was achieved with a high purity, indicating the potential for producing closely related compounds (Yang Lirong, 2007).

Antibiotic Synthesis

In the context of antibiotic synthesis, 3,4,5-trimethoxybenzaldehyde derivatives have been synthesized, demonstrating the potential of similar benzaldehydes in developing antibiotic agents (Azzena et al., 2003).

Properties

IUPAC Name

2,5-dihydroxy-3,4,6-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-5-6(2)10(13)8(4-11)7(3)9(5)12/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWLKOOZXUMOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566832
Record name 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53711-21-0
Record name 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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